molecular formula C6H14ClNO B1434351 (3R,4S)-3-Methyloxan-4-amine hydrochloride CAS No. 1682655-57-7

(3R,4S)-3-Methyloxan-4-amine hydrochloride

Cat. No.: B1434351
CAS No.: 1682655-57-7
M. Wt: 151.63 g/mol
InChI Key: KNQUEEOHOGWETD-GEMLJDPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3R,4S)-3-Methyloxan-4-amine hydrochloride” is also known as “(3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol hydrochloride”. It has a molecular weight of 153.61 and its IUPAC name is "(3R,4S)-4-aminotetrahydro-2H-pyran-3-ol hydrochloride" .


Synthesis Analysis

The synthesis of similar compounds involves the use of formic acid at 50-60°C for 8 hours, followed by hydrolysis at 100°C for 2.5 hours . Another method involves the use of proline hydroxylases for selective L-proline hydroxylation .


Chemical Reactions Analysis

The compound can be produced using suitable hydroxylases in a highly regio- and stereo-selective manner . Hydroxylases acting on free L-proline belong to the 2-oxoglutarate-dependent dioxygenase superfamily .


Physical and Chemical Properties Analysis

The compound is a solid and is stored at room temperature in an inert atmosphere .

Scientific Research Applications

Antineoplastic Agents

An efficient synthesis method was developed for antineoplastic agents, including a related hydrochloride compound. This compound demonstrated significant activity against various cancer cell lines by inhibiting tubulin polymerization, a crucial process in cell division, by binding at the colchicine site. This suggests potential applications in cancer treatment through the development of new chemotherapy drugs (Pettit et al., 2003).

Safety and Hazards

The compound has a GHS07 signal word, indicating that it is a warning. The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P305+P351+P338 .

Properties

IUPAC Name

(3R,4S)-3-methyloxan-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-5-4-8-3-2-6(5)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQUEEOHOGWETD-GEMLJDPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COCC[C@@H]1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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